(E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol
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Overview
Description
(E)-2-(1,4-Dioxaspiro[45]decan-6-ylidene)ethanol is a spirocyclic compound characterized by a unique structure that includes a spiro center connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(1,4-Dioxaspiro[4One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the spirocyclic ketal, which is then subjected to further reactions to introduce the ethanol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The spirocyclic ketal can be reduced to form different spirocyclic alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Spirocyclic alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
(E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for the μ-opioid receptor, which is involved in pain modulation. The compound binds to the receptor, activating downstream signaling pathways that result in analgesic effects .
Comparison with Similar Compounds
1,6-Dioxaspiro[4.5]decane: Shares the spirocyclic structure but lacks the ethanol group.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with a different ring size and structure.
1,6,9-Tri-oxaspiro[4.5]decane: Contains an additional oxygen atom in the ring system.
Uniqueness: (E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol is unique due to its specific spirocyclic structure combined with the ethanol group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(2E)-2-(1,4-dioxaspiro[4.5]decan-6-ylidene)ethanol |
InChI |
InChI=1S/C10H16O3/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h4,11H,1-3,5-8H2/b9-4+ |
InChI Key |
JZOZOEHORYDJRU-RUDMXATFSA-N |
Isomeric SMILES |
C1CCC2(/C(=C/CO)/C1)OCCO2 |
Canonical SMILES |
C1CCC2(C(=CCO)C1)OCCO2 |
Origin of Product |
United States |
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